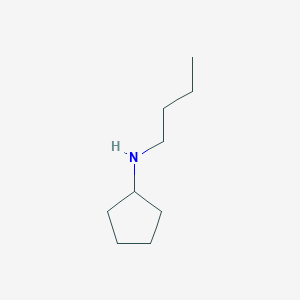

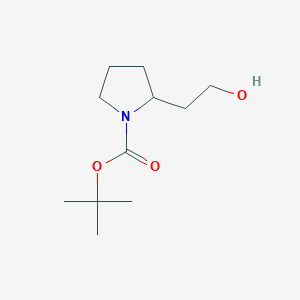

tert-Butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate

Vue d'ensemble

Description

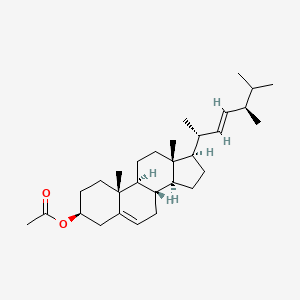

The compound tert-Butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate is a chemical entity that can be considered as a derivative of pyrrolidine with a tert-butyl ester group and a 2-hydroxyethyl substituent. Pyrrolidine derivatives are of significant interest due to their presence in various bioactive compounds and pharmaceuticals. They are often used as intermediates in the synthesis of a wide range of therapeutic agents, including nicotinic acetylcholine receptor agonists , CB1 inverse agonists , and anti-inflammatory drugs .

Synthesis Analysis

The synthesis of pyrrolidine derivatives can involve multiple steps, including cyclization reactions, debenzylation, and ring hydrogenation . For instance, the optimized large-scale synthesis of a related compound, (2S,3aR,7aS)-tert-butyl hexahydro-2,5-methanopyrrolo[3,2-c]pyridine-1(4H)-carboxylate, involves a one-pot process that is scalable to multihundred gram quantities . Continuous flow synthesis has also been employed for the preparation of pyrrole-3-carboxylic acids, demonstrating the utility of in situ hydrolysis of tert-butyl esters . Additionally, the synthesis of tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates showcases the versatility of pyrrolidine derivatives in accessing novel macrocyclic inhibitors .

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives can be elucidated using spectroscopic methods and X-ray diffraction studies. For example, tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate was characterized and confirmed by X-ray diffraction, revealing a triclinic space group and envelope conformation of the proline ring . The crystal structure can exhibit intermolecular hydrogen bonds, which are crucial for the stability of the compound .

Chemical Reactions Analysis

Pyrrolidine derivatives can undergo various chemical reactions, including singlet oxygen reactions, which can yield peroxidic intermediates and facilitate the synthesis of 5-substituted pyrroles . They can also participate in Diels-Alder reactions, as seen with tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate, which forms a hexahydrofuroisoquinoline carboxylate as the endo-adduct . These reactions can be further manipulated through electrophilic and nucleophilic reagents, as well as reduction and oxidation processes .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives, such as tert-butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate, are influenced by their functional groups and molecular structure. These properties can be studied using various spectroscopic techniques, including FTIR, NMR, and X-ray crystallography . The presence of tert-butyl groups can affect the compound's solubility, boiling point, and stability. Additionally, the presence of hydrogen bonding within the molecule can influence its reactivity and interaction with other molecules .

Applications De Recherche Scientifique

Asymmetric Synthesis

Tert-butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate is involved in the asymmetric synthesis of various compounds. For instance, the reduction of tert-butyl 2-(perfluoroalkanoyl)pyrrolidine-1-carboxylate with sodium borohydride or lithium aluminum hydride provides corresponding tert-butyl 2-((R)-perfluoro-1-hydroxyalkyl)pyrrolidine-1-carboxylate with high diastereoselectivities (Funabiki et al., 2008). This indicates its potential use in the creation of chiral molecules, essential in the pharmaceutical industry.

Crystal Structure Analysis

The compound tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate, a derivative, has been synthesized and analyzed through X-ray diffraction studies, revealing details about its crystal structure (Naveen et al., 2007). Such studies are vital for understanding the molecular arrangement and properties of these compounds.

Enantioselective Synthesis

It is used in the enantioselective synthesis of complex molecules like N-tert-butyl disubstituted pyrrolidines, demonstrating its versatility in the formation of chiral centers (Chung et al., 2005). Enantioselective synthesis is crucial for the development of specific pharmaceutical agents where the chirality of the molecule can affect its biological activity.

Synthesis of Anti-inflammatory Compounds

A series of pyrrolidin-2-ones was synthesized using tert-butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate derivatives, showing potential anti-inflammatory and analgesic activities (Ikuta et al., 1987). This application is significant in the development of new drugs with potentially lower side effects than existing medications.

Propriétés

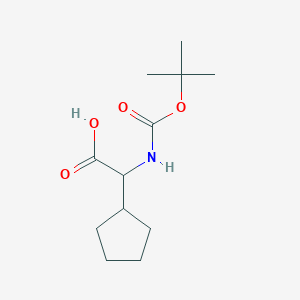

IUPAC Name |

tert-butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-7-4-5-9(12)6-8-13/h9,13H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXPOLUPSEVGAAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70540463 | |

| Record name | tert-Butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70540463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate | |

CAS RN |

220312-34-5 | |

| Record name | tert-Butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70540463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amine](/img/structure/B1282661.png)